1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione
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Overview
Description
1-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione is a compound that belongs to the class of nucleosides. It is structurally characterized by a pyrimidine base attached to a sugar moiety. This compound is significant in various biochemical processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione typically involves the condensation of a pyrimidine base with a sugar derivative. One common method involves the use of protected sugar derivatives, which are then deprotected to yield the final compound. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include additional purification steps such as crystallization or chromatography to ensure the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
1-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
1-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in the study of nucleic acids and their functions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 1-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It targets specific enzymes and pathways involved in DNA and RNA synthesis, leading to the inhibition of cell proliferation and viral replication .
Comparison with Similar Compounds
Similar Compounds
Thymidine: A similar nucleoside with a thymine base instead of a pyrimidine base.
Uridine: Another nucleoside with a uracil base.
Cytidine: Contains a cytosine base and is involved in various biochemical processes.
Uniqueness
1-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione is unique due to its specific stereochemistry and isotopic labeling, which makes it valuable in research applications where precise tracking and analysis of biochemical pathways are required .
Properties
Molecular Formula |
C9H12N2O5 |
---|---|
Molecular Weight |
231.18 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i9+1,10+1,11+1 |
InChI Key |
MXHRCPNRJAMMIM-XPWHOUBVSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1[15N]2C=CC(=O)[15NH][13C]2=O)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
Origin of Product |
United States |
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